4-(5-Bromopyridin-2-yl)morpholine is a disubstituted pyridine derivative widely employed as a key intermediate in the synthesis of complex organic molecules. Its structure combines a reactive C-Br bond, suitable for palladium-catalyzed cross-coupling reactions, with a morpholine moiety, a privileged pharmacophore known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. [REFS-1, REFS-2] This combination makes it a strategic choice for constructing molecular scaffolds, particularly in the development of kinase inhibitors and other therapeutic agents.
In palladium-catalyzed cross-coupling reactions, the choice of halogen on the pyridine ring is a critical process variable, not a trivial substitution. The carbon-bromine (C-Br) bond is significantly weaker and thus more reactive than the corresponding carbon-chlorine (C-Cl) bond. This fundamental difference dictates reaction kinetics and conditions; C-Br compounds typically react faster, require lower temperatures, or need less expensive/specialized catalyst systems compared to their C-Cl analogs. [1] Attempting to substitute this bromo-compound with a seemingly cheaper chloro-analog (e.g., 4-(5-chloropyridin-2-yl)morpholine) in an established protocol will likely result in lower yields, longer reaction times, or complete reaction failure, making them non-interchangeable for reliable process development and scale-up.
The primary procurement driver for selecting a bromopyridine over a chloropyridine is its superior reactivity in the rate-determining oxidative addition step of cross-coupling reactions. The Carbon-Bromine bond dissociation energy is substantially lower than that of a Carbon-Chlorine bond. This allows reactions to proceed under milder conditions, often leading to higher yields and better functional group tolerance. For syntheses where efficiency is key or downstream substrates are sensitive, the bromo-derivative provides a significant process advantage over less reactive chloro-analogs.
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
| Target Compound Data | ~276 kJ/mol (for C-Br bond) |
| Comparator Or Baseline | Aryl Chloride Analog (~339 kJ/mol for C-Cl bond) |
| Quantified Difference | C-Br bond is ~18.6% weaker, facilitating faster oxidative addition. |
| Conditions | General data for aryl C-X bonds, applicable to palladium-catalyzed cross-coupling reactions. |
This energy difference translates directly to lower process costs via reduced reaction times, milder conditions, and potentially higher yields, justifying the selection of the bromo-compound for efficient synthesis.
The 2-morpholino-5-halopyridine scaffold is a validated structural motif for the synthesis of potent kinase inhibitors. For instance, a closely related analog, 2-morpholino-5-bromopyrimidine, is a key intermediate in the patented synthesis of PI3K and mTOR inhibitors. [1] Procuring 4-(5-Bromopyridin-2-yl)morpholine provides direct access to this established class of bioactive cores, leveraging a proven synthetic strategy and reducing development risk for research programs targeting these enzyme classes.
| Evidence Dimension | Application as a synthetic precursor |
| Target Compound Data | Serves as a key building block for pyridine-based kinase inhibitors. |
| Comparator Or Baseline | Generic or unvalidated heterocyclic building blocks. |
| Quantified Difference | N/A (Qualitative validation via patent literature) |
| Conditions | Synthesis of PI3K/mTOR inhibitors as described in patent WO 2008/032072 A1. |
This compound is not a generic building block; it is a direct precursor for a class of high-value therapeutic targets, making it a priority for procurement in oncology and immunology research.
The inclusion of a morpholine ring is a common strategy in medicinal chemistry to improve the aqueous solubility, metabolic stability, and overall pharmacokinetic (PK) profile of a drug candidate. [REFS-1, REFS-2] Compared to simpler precursors like 2,5-dibromopyridine, 4-(5-Bromopyridin-2-yl)morpholine offers a more advanced starting point. It provides not only the reactive handle for coupling but also incorporates a fragment known to confer desirable drug-like properties, saving synthetic steps and building in a favorable PK profile from the start.
| Evidence Dimension | Contribution to Physicochemical Properties |
| Target Compound Data | Contains morpholine, a group known to improve solubility and PK profiles. |
| Comparator Or Baseline | Simpler precursors like 2,5-dibromopyridine, which lack the solubilizing morpholine group. |
| Quantified Difference | N/A (Qualitative benefit based on established medicinal chemistry principles) |
| Conditions | General drug design and development context. |
Procuring this compound allows chemists to build molecules with inherently better drug-like properties, potentially reducing late-stage attrition due to poor pharmacokinetics.
This compound is the right choice for research programs focused on developing inhibitors of the PI3K/Akt/mTOR signaling pathway. Its structure is directly analogous to intermediates used in the synthesis of patented PI3K inhibitors, providing a reliable and efficient route to novel or established scaffolds in this class. [1]
For synthetic projects requiring reliable and high-yield Suzuki or Buchwald-Hartwig couplings, this compound is a preferred precursor over its chloro-analog. The enhanced reactivity of the C-Br bond allows for milder reaction conditions, which is critical when working with sensitive or complex substrates, ultimately improving overall synthetic efficiency.
When the goal is to create new chemical entities with improved drug-like properties, this compound serves as a strategic starting material. The integrated morpholine moiety is a well-established method for enhancing solubility and metabolic stability, making this a superior choice over simpler bromopyridines for projects where pharmacokinetic performance is a primary objective. [2]
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